



Application Note: Structural Elucidation of Leucrose using NMR Spectroscopy

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Compound of Interest		
Compound Name:	Leucrose	
Cat. No.:	B1674814	Get Quote

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Introduction

Leucrose [α-D-glucopyranosyl-($1 \rightarrow 5$)-β-D-fructopyranose] is a disaccharide and a structural isomer of sucrose. It is produced from sucrose by the action of dextransucrase from Leuconostoc mesenteroides. As a non-cariogenic sugar substitute with prebiotic properties, its structural integrity and purity are of significant interest in the food and pharmaceutical industries. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about molecular structure, making it an indispensable tool for the unambiguous structural elucidation and characterization of carbohydrates like **leucrose**.[1][2][3][4] This application note provides a detailed overview and protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the structural determination of **leucrose**.

Principles of NMR in Leucrose Analysis

The structural elucidation of carbohydrates by NMR can be challenging due to significant signal overlap in the 1D ¹H NMR spectrum.[1] To overcome this, a combination of 1D (¹H, ¹³C) and 2D NMR experiments is employed. These experiments help to resolve individual proton and carbon signals and establish through-bond and through-space connectivities.

Key NMR experiments for **leucrose** structural elucidation include:



- ¹H NMR: Provides information on the chemical environment of protons. The anomeric protons (H-1 of the glucosyl unit) typically resonate in a less crowded region of the spectrum (δ 4.5-5.5 ppm) and serve as a starting point for assignments.
- ¹³C NMR: Shows the chemical shifts of all carbon atoms in the molecule, offering a wider spectral dispersion than ¹H NMR.
- COSY (Correlation Spectroscopy): A homonuclear 2D experiment that reveals proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. This is crucial for tracing the proton network within each monosaccharide unit.
- HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear 2D experiment that correlates directly bonded proton-carbon (¹H-¹³C) pairs.
- HMBC (Heteronuclear Multiple Bond Correlation): A heteronuclear 2D experiment that shows
 correlations between protons and carbons over two to three bonds. This is vital for identifying
 the glycosidic linkage between the glucose and fructose units.
- TOCSY (Total Correlation Spectroscopy): A homonuclear 2D experiment that establishes
 correlations between all protons within a spin system, from the anomeric proton to the
 terminal protons of the monosaccharide ring. An HSQC-TOCSY experiment can be
 particularly powerful for assigning both proton and carbon resonances within each sugar
 residue.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for **leucrose** in D₂O.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for **Leucrose**



Position	¹H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)
Glucosyl Unit		
1	5.38	98.5
2	3.55	72.0
3	3.72	73.5
4	3.41	70.2
5	3.95	72.3
6a	3.80	61.2
6b	3.75	_
Fructosyl Unit		
1a	3.65	63.5
1b	3.58	
2	-	104.5
3	4.10	76.5
4	3.90	74.8
5	3.85	81.5
6a	3.78	62.8
6b	3.70	

Note: Chemical shifts can vary slightly depending on the solvent, temperature, and pH.

Experimental Protocols Sample Preparation

• Dissolution: Dissolve 10-20 mg of the **leucrose** sample in 0.5-0.6 mL of deuterium oxide (D₂O, 99.9%).



- Lyophilization (Optional but Recommended): Freeze the solution and lyophilize to remove any residual H₂O. Repeat this step two to three times to ensure complete exchange of labile hydroxyl protons with deuterium, which simplifies the spectrum by removing the broad -OH signals.
- Final Preparation: Re-dissolve the lyophilized sample in 0.5 mL of D₂O (99.96%) and transfer to a 5 mm NMR tube.
- Internal Standard: Add a small amount of a suitable internal standard, such as trimethylsilylpropanoic acid (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition

The following parameters are typical for a 500 MHz NMR spectrometer.

1. ¹H NMR

Pulse Program: zg30 or similar single-pulse experiment

Spectral Width: 12-16 ppm

Acquisition Time: 2-3 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: 16-64

• Temperature: 298 K (25 °C)

2. ¹³C NMR

Pulse Program: zgpg30 or similar proton-decoupled experiment

Spectral Width: 200-220 ppm

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-4 seconds



Number of Scans: 1024-4096

3. COSY

- Pulse Program: cosygpqf or similar gradient-selected, phase-sensitive COSY
- Spectral Width (F1 and F2): 10-12 ppm
- Number of Increments (F1): 256-512
- Number of Scans per Increment: 2-8
- Relaxation Delay: 1.5-2 seconds

4. HSQC

- Pulse Program: hsqcedetgpsisp2.3 or similar edited HSQC for multiplicity information
- Spectral Width (F2 ¹H): 10-12 ppm
- Spectral Width (F1 ¹³C): 100-120 ppm (focused on the carbohydrate region)
- Number of Increments (F1): 128-256
- Number of Scans per Increment: 4-16
- Relaxation Delay: 1.5-2 seconds
- ¹J(C,H) Coupling Constant: Optimized for ~145 Hz

5. HMBC

- Pulse Program: hmbcgplpndqf or similar gradient-selected HMBC
- Spectral Width (F2 ¹H): 10-12 ppm
- Spectral Width (F1 ¹³C): 200-220 ppm
- Number of Increments (F1): 256-512

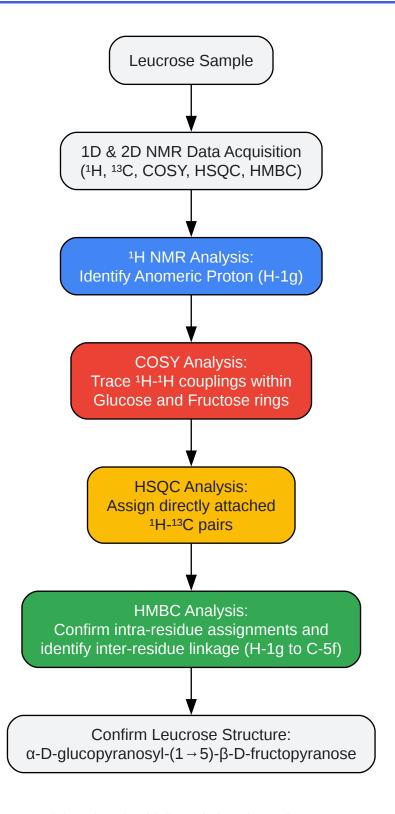


- Number of Scans per Increment: 8-32
- Relaxation Delay: 1.5-2 seconds
- Long-Range Coupling Constant (nJ(C,H)): Optimized for 8-10 Hz

Data Analysis and Structural Elucidation Workflow

The structural elucidation of **leucrose** follows a logical progression of analyzing the data from the various NMR experiments.





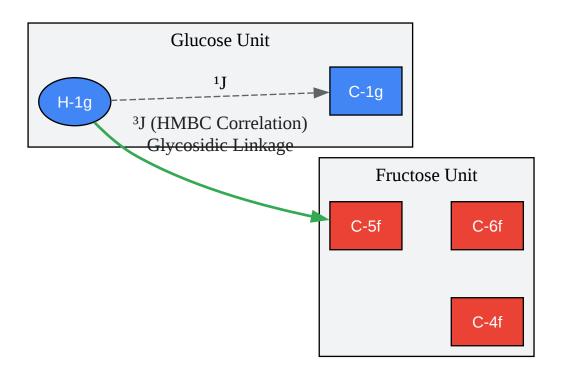
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Caption: Workflow for the structural elucidation of **leucrose** using NMR spectroscopy.

Signaling Pathways and Key Correlations



The key to confirming the structure of **leucrose** lies in identifying the glycosidic bond between the glucose and fructose units. This is achieved by observing a long-range correlation in the HMBC spectrum.



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Caption: Key HMBC correlation confirming the $(1 \rightarrow 5)$ glycosidic linkage in **leucrose**.

The process involves:

- Identifying the Anomeric Proton: The anomeric proton of the glucose unit (H-1g) is identified in the ¹H spectrum, typically around 5.38 ppm.
- Intra-residue Assignments: Using the anomeric proton as a starting point, the COSY spectrum is used to trace the connectivity to H-2g, H-3g, and so on, within the glucose spin system. A similar process is followed for the fructose unit.
- Carbon Assignments: The HSQC spectrum allows for the direct correlation of each proton to its attached carbon, enabling the assignment of the ¹³C spectrum.



Identifying the Glycosidic Linkage: The crucial piece of evidence comes from the HMBC spectrum. A cross-peak will be observed between the anomeric proton of the glucose unit (H-1g) and C-5 of the fructose unit (C-5f). This three-bond correlation (³J(H1g, C5f)) unambiguously confirms the α-(1→5) linkage.

Conclusion

NMR spectroscopy, through a combination of 1D and 2D experiments, provides a robust and definitive method for the structural elucidation of **leucrose**. By systematically analyzing ¹H, ¹³C, COSY, HSQC, and HMBC spectra, it is possible to assign all proton and carbon resonances and, most importantly, to unequivocally determine the connectivity between the monosaccharide units. The protocols and data presented in this application note serve as a comprehensive guide for researchers in the fields of food science, pharmaceuticals, and natural product chemistry for the characterization of **leucrose** and other similar oligosaccharides.

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